2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine
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Overview
Description
2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and is widely used in the pharmaceutical industry due to its significant biological activities
Preparation Methods
The synthesis of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbonyl group: This step involves the incorporation of the carbonyl group into the piperidine ring, often through acylation reactions.
Attachment of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the pyrimidine ring: The final step involves the construction of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another natural compound with anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Exhibits antimicrobial and antidiabetic effects.
Tetrandine: Has anti-inflammatory and anticancer activities.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-2-3-12-20(13)16(21)14-6-8-15(9-7-14)22-17-18-10-4-11-19-17/h4,6-11,13H,2-3,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQDAQXLQOSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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